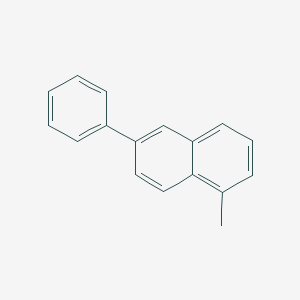

1-Methyl-6-phenylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14/c1-13-6-5-9-16-12-15(10-11-17(13)16)14-7-3-2-4-8-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUARMQUUQOPSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493477 | |

| Record name | 1-Methyl-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18612-93-6 | |

| Record name | 1-Methyl-6-phenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18612-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 6 Phenylnaphthalene and Analogous Naphthalene Derivatives

Direct Synthesis Approaches to Methyl-Substituted Phenylnaphthalenes

The direct construction of the methyl-phenylnaphthalene scaffold involves building the naphthalene (B1677914) core with the desired substituents already positioned or installing them during the core's formation.

Catalytic Dimerization Reactions for Phenylnaphthalene Formation

Catalytic dimerization offers an efficient pathway to phenylnaphthalene structures by joining two precursor molecules. Gold-catalyzed reactions, for instance, have been developed for the synthesis of 2-phenylnaphthalene. nih.gov In this method, the benzyl (B1604629) carbon of a reactant acts as a nucleophile, facilitated by an amide nitrogen and acetate (B1210297) oxygen, to selectively form the naphthalene scaffold through dimerization. nih.gov

Another significant approach is the copper-catalyzed dimerization of phenylacetylene (B144264). A smooth, one-pot, and solvent-free catalytic dimerization of phenylacetylene to 1-phenylnaphthalene (B165152) has been achieved using a Cu/C catalyst at room temperature, reportedly yielding nearly quantitative results. ias.ac.inias.ac.inresearchgate.net This method highlights an environmentally conscious approach by avoiding solvents and operating under mild conditions. ias.ac.inias.ac.in

| Catalyst | Substrate | Product | Key Features |

| Gold (Au) | Amide-containing precursors | 2-Phenylnaphthalene | Selective formation via nucleophilic benzyl carbon. nih.gov |

| Copper on Carbon (Cu/C) | Phenylacetylene | 1-Phenylnaphthalene | One-pot, solvent-free, room temperature, ~100% yield. ias.ac.inias.ac.inresearchgate.net |

Regiocontrolled Benzannulation Strategies for Naphthalene Core Construction

Regiocontrolled benzannulation is a powerful strategy for building highly substituted naphthalene cores with precise substituent placement. acs.orgacs.org These methods are crucial for creating complex molecules where specific substitution patterns dictate their function. acs.org One such strategy involves a triflimide (HNTf2)-catalyzed, metal-free benzannulation of arylacetaldehydes with alkynes, which yields 1,4-disubstituted naphthalenes with high regioselectivity. smolecule.com For example, the reaction between phenylacetaldehyde (B1677652) and 1-phenyl-1-propyne (B1211112) produces 1,4-diphenylnaphthalene. smolecule.com

A key advantage of these strategies is their ability to construct elaborate α-arylnaphthalenes, which are valuable in materials science and as pharmaceutical precursors. acs.org Research into the synthesis of a "naphthaleman family" of molecules utilized a crucial regiocontrolled benzannulation step to create the common naphthalene body of these complex structures, demonstrating the method's utility in multi-step synthesis. acs.orgnih.gov

One-Pot Cascade Processes in Naphthalene Derivative Synthesis

Several cascade processes have been developed. For instance, a one-pot synthesis of diamino-substituted naphthalenes involves a domino process that forms two C-N bonds, three C-C bonds, and the aromatic ring in a single operation, catalyzed by a cooperative system of copper triflate, Cu(xantphos)I, and palladium acetate. thieme-connect.com Another example is a three-aryne cascade strategy that uses a 1,3-diyne and a 1,2-benzdiyne equivalent to rapidly construct various naphthalene products under mildly basic conditions. acs.org These methods showcase the power of cascade reactions to quickly build molecular complexity from simple starting materials. thieme-connect.comacs.org

Suzuki-Miyaura Cross-Coupling in Phenylnaphthalene Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl systems like phenylnaphthalenes. libretexts.orgorganic-chemistry.org The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a transition metal complex. libretexts.org

Palladium-Mediated Coupling Routes

Palladium is the most common and versatile catalyst for Suzuki-Miyaura reactions. beilstein-journals.orgrsc.org These reactions are highly effective for coupling aryl halides with arylboronic acids to form biaryls. beilstein-journals.org In the context of phenylnaphthalene synthesis, this could involve coupling a phenylboronic acid with a bromonaphthalene or a naphthaleneboronic acid with a bromobenzene.

The efficiency of the palladium catalyst system is often enhanced by the choice of ligand. For example, a palladium acetate/XPhos system has been shown to be effective in the Hiyama cross-coupling (a related reaction) of aryltrifluorosilanes with aryl chlorides to produce biaryls, including 1-phenylnaphthalene. nih.gov Similarly, palladium complexes with α-aminophosphonate ligands based on 1,3,4-oxadiazole (B1194373) have been used to catalyze the Suzuki-Miyaura coupling of aryl bromides and arylboronic acids, successfully forming ortho-substituted biphenyls like 1-phenylnaphthalene. academie-sciences.fr The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Catalyst System | Reactants | Product Example | Yield |

| Pd(OAc)₂ / XPhos | Phenyltrifluorosilane + 1-Chloronaphthalene | 1-Phenylnaphthalene | 75% nih.gov |

| [Pd(OAc)₂] / α-aminophosphonate ligand | 1-Bromonaphthalene (B1665260) + Phenylboronic acid | 1-Phenylnaphthalene | Good conversion academie-sciences.fr |

Copper-Mediated Coupling Routes

While palladium dominates the field, copper-catalyzed cross-coupling reactions have emerged as a valuable alternative, often offering different reactivity and being more cost-effective. researchgate.net Copper(I) iodide, for example, has been used to catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. researchgate.net

Copper-catalyzed cascade reactions have also been developed for synthesizing substituted naphthalenes. A process involving various 2-halophenyl ketones with 1,3-dicarbonyls in the presence of copper chloride as a catalyst yields 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com Furthermore, an efficient copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide has been reported, showcasing copper's utility in multicomponent reactions. organic-chemistry.org While not a direct Suzuki-Miyaura reaction, these copper-mediated C-C and C-N bond-forming reactions demonstrate the potential of copper catalysis in the synthesis of complex aromatic systems, including precursors for or derivatives of phenylnaphthalene. thieme-connect.comrsc.org

Friedel-Crafts Alkylation for Phenylnaphthalene Assembly

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry developed by Charles Friedel and James Crafts in 1877, provides a direct method for attaching substituents to an aromatic ring. wikipedia.orgnih.gov This reaction is broadly categorized into alkylation and acylation, both proceeding through electrophilic aromatic substitution. wikipedia.org In the context of phenylnaphthalene synthesis, Friedel-Crafts alkylation can be employed to introduce an alkyl or a phenyl group onto a naphthalene scaffold, or to construct the naphthalene ring itself through intramolecular cyclization.

Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide, alkene, or alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comorganic-chemistry.org The catalyst enhances the electrophilicity of the alkylating agent, typically by generating a carbocation or a carbocation-like complex. mt.com This electrophile then attacks the electron-rich naphthalene ring, leading to the substitution of a hydrogen atom. mt.com

However, the direct Friedel-Crafts alkylation of naphthalene is often plagued by issues of polyalkylation and poor regioselectivity. The initial alkylation product is more nucleophilic than the starting material, making it susceptible to further alkylation. nih.gov Additionally, the reaction can yield a mixture of isomers due to the comparable reactivity of different positions on the naphthalene ring. For instance, direct alkylation of naphthalene often results in a mixture of α- and β-substituted products.

To circumvent these challenges, intramolecular Friedel-Crafts reactions, such as the Haworth synthesis, offer a more controlled approach. This method involves the acylation of an aromatic compound with a cyclic anhydride, followed by reduction and subsequent intramolecular cyclization to form the naphthalene ring system. researchgate.net For example, the synthesis of 1-phenylnaphthalene derivatives has been achieved through the cyclization of α-arylidene β-benzoyl propionic acid using polyphosphoric acid or concentrated sulfuric acid. asianpubs.orgasianpubs.org This intramolecular approach provides better control over the final substitution pattern.

Cyclization Reactions in the Formation of Naphthalene Systems

Cyclization reactions are fundamental to the synthesis of the naphthalene core, providing powerful strategies to construct the bicyclic aromatic system from acyclic or monocyclic precursors. These methods often offer high levels of control over the substitution pattern of the final product.

Perkin Condensation and Subsequent Cyclization Pathways

The Perkin condensation, which typically involves the reaction of an aromatic aldehyde with a carboxylic acid anhydride, can be adapted to generate precursors for naphthalene synthesis. rsc.org For instance, the condensation of β-benzoyl propionic acid with an aryl aldehyde can produce an α-arylidene β-benzoyl propionic acid. researchgate.netasianpubs.org This intermediate contains the necessary carbon framework that can be subsequently cyclized to form a 1-phenylnaphthalene system. asianpubs.orgasianpubs.org The cyclization is often promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid, which facilitate the intramolecular electrophilic attack leading to the formation of the second aromatic ring. asianpubs.orgasianpubs.org This approach has been utilized in the synthesis of various 1-phenylnaphthalene lignans. researchgate.netasianpubs.org

Complementary protecting techniques for the Perkin reaction have been developed to allow for the controlled, multistep condensation of multiple naphthalene fragments, which can then be linked and cyclized to form larger polycyclic aromatic systems. rsc.orgrsc.org

Schmittel Cascade Cyclization in Polycyclic Aromatic Systems

The Schmittel cascade cyclization is a powerful tool for constructing complex polycyclic aromatic systems, including substituted naphthalenes. rsc.org This reaction typically involves the thermal or metal-catalyzed cyclization of enyne-allenes. rsc.orgresearchgate.net The C2-C6 cyclization of a benzannulated enyne-allene can lead to the formation of a biradical intermediate, which can then undergo further intramolecular reactions to yield a substituted naphthalene core. rsc.orgjarir.com

This methodology has been successfully employed in the synthesis of various polycyclic aromatic hydrocarbons. For example, a gold-catalyzed one-pot reaction involving an A³-coupling, a 1,5-hydride shift, and a Schmittel-type cyclization has been developed for the synthesis of benzo[b]fluorenes from aldehydes, amines, and alkynes. researchgate.net The versatility of this method allows for the modular synthesis of complex aromatic structures by varying the starting materials. researchgate.net

Diels-Alder Cycloaddition Routes to Phenylnaphthalenes

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient method for forming six-membered rings and has been widely applied to the synthesis of naphthalene derivatives. sigmaaldrich.combluffton.edu In this context, a suitably substituted diene can react with a dienophile, which can be an alkene or an alkyne, to form a partially unsaturated bicyclic intermediate that can then be aromatized to yield the naphthalene ring system. researchgate.net

For the synthesis of phenylnaphthalenes, one of the reactants would typically bear a phenyl substituent. For example, the Diels-Alder reaction of 1,3-diarylbenzo[c]furans with a dienophile can lead to the formation of 1,4-diaryl-substituted naphthalene precursors. researchgate.net Intramolecular Diels-Alder reactions of vinylarenes (IMDAV) have also been used to construct annulated isoindoles, which can be precursors to functionalized naphthalenes. researchgate.net The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of the substituents on both the diene and the dienophile, allowing for a degree of control over the substitution pattern of the resulting naphthalene. organic-chemistry.org

Optimization of Synthetic Pathways for Enhanced Regioselectivity and Yield

Achieving high regioselectivity and yield is a critical aspect of synthesizing complex molecules like 1-methyl-6-phenylnaphthalene. Several strategies can be employed to optimize synthetic pathways.

In Friedel-Crafts reactions, the choice of catalyst and reaction conditions can significantly influence the regioselectivity. For example, using shape-selective catalysts like zeolites can favor the formation of a specific isomer by sterically directing the electrophilic attack to a particular position on the aromatic ring. cardiff.ac.uk

For cyclization reactions, the nature of the cyclizing agent and the reaction temperature can be optimized. In the synthesis of 1-phenylnaphthalene from α-arylidene β-benzoyl propionic acid, a comparative study of different acid catalysts could reveal the optimal conditions for maximizing the yield of the desired regioisomer.

In Diels-Alder reactions, the use of Lewis acid catalysts can enhance the reaction rate and influence the stereoselectivity and regioselectivity of the cycloaddition. Furthermore, the strategic placement of electron-donating and electron-withdrawing groups on the diene and dienophile can direct the cycloaddition to afford the desired regioisomer with high selectivity.

Recent research has also focused on developing novel catalytic systems to improve the efficiency and selectivity of naphthalene synthesis. For instance, gold-catalyzed cascade reactions have been shown to be highly effective in constructing substituted naphthalenes with good regioselectivity. acs.org Similarly, the benzannulation of haloalkynes offers a modular approach to polyhalogenated naphthalenes with predictable and high regioselectivity. researchgate.net The use of enzymatic catalysts, such as lipases, has also been explored for the regioselective acylation and hydrolysis of dihydroxynaphthalenes, providing a green alternative for the synthesis of specific regioisomers. rsc.org

Below is a table summarizing the optimization of reaction conditions for the regioselective synthesis of an acetoxy-hydroxynaphthalene derivative.

Table 1: Optimization of CAL-A-Catalyzed Acylation of 1,7-dihydroxynaphthalene (B165257) (3a)

| Entry | Enzyme | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | CAL-A | 24 | 65 |

| 2 | CAL-A | 48 | 83 |

Data sourced from a study on lipase (B570770) regioselectivity. rsc.org

This table demonstrates how adjusting reaction parameters like time can significantly improve the conversion rate in an enzymatic synthesis, leading to a higher yield of the desired product. rsc.org

Elucidation of Reaction Mechanisms and Intermediates in 1 Methyl 6 Phenylnaphthalene Transformations

Mechanistic Investigations of Methylnaphthalene Derivatization

The derivatization of methylnaphthalenes, such as 1-methyl-6-phenylnaphthalene, can proceed through several mechanistic pathways depending on the reaction conditions.

Under anaerobic conditions, the methyl group is a key site for initial activation. The anaerobic degradation of 2-methylnaphthalene (B46627) by sulfate-reducing bacteria is initiated by the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinate. nih.gov This reaction is catalyzed by benzylsuccinate synthase and is analogous to the anaerobic degradation of toluene. nih.gov The resulting succinate (B1194679) is then further metabolized through β-oxidation to produce 2-naphthoic acid and its reduced derivatives. nih.gov In contrast, studies on 1-methylnaphthalene (B46632) suggest a different degradation pathway that also results in the formation of 1-naphthoic acid as a key metabolite. nih.gov

Atmospheric oxidation, typically initiated by hydroxyl (OH) radicals, presents another significant derivatization pathway. The reaction of 2-methylnaphthalene with OH radicals primarily involves the addition of the radical to the aromatic ring, with a preference for the C1 position to form a radical adduct (2-MN-1-OH). researchgate.netrsc.org This adduct then reacts with molecular oxygen (O2), leading to the formation of peroxy radicals. researchgate.netrsc.org The subsequent fate of these intermediates is complex, involving intramolecular hydrogen shifts or reactions with atmospheric species like nitric oxide (NO). researchgate.net

Directed ortho-metalation (DoM) is a powerful synthetic strategy for regioselective derivatization. This process involves the coordination of a strong base, like an alkyl lithium, to a heteroatom-containing directing metalation group (DMG), followed by deprotonation of the adjacent ortho position to create a lithiated intermediate that can react with various electrophiles. nih.gov For a substrate like this compound, a suitably placed DMG could direct functionalization to specific positions on either the naphthalene (B1677914) or phenyl ring.

Role of Reactive Intermediates in Naphthalene-Based Reactions

The transformations of this compound are governed by the formation and reaction of highly reactive intermediates. These transient species dictate the reaction pathways and final product distributions.

Biradical Intermediates in Coupling Processes

Biradical intermediates are crucial in C-C bond formation reactions, particularly in oxidative biaryl coupling. chemrxiv.orgresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) calculations have shown that for efficient C-C coupling catalyzed by engineered Cytochrome P450 enzymes, the reaction proceeds favorably through a biradical mechanism rather than a hydroxylation pathway. chemrxiv.orgresearchgate.net This process involves sequential hydrogen atom transfers (HAT) to form a biradical species that subsequently couples. chemrxiv.org The formation of 1,1'-binaphthyl derivatives can also occur via cyclization involving a biradical intermediate. wvu.edu Another relevant mechanism is base-promoted homolytic aromatic substitution (BHAS), which proceeds through aryl radical and aryl radical anion intermediates to form biaryl compounds. organic-chemistry.org

Carbene Intermediates in N2 Extrusion Reactions

Carbene intermediates, often generated from diazo compounds through the extrusion of dinitrogen (N2), are versatile for functionalizing aromatic systems like naphthalene. beilstein-journals.orgdicp.ac.cn Gold- and copper-based catalysts are effective in transferring carbene moieties from diazoacetates to naphthalene. beilstein-journals.org This can result in two primary outcomes: the formal insertion of the carbene into a C-H bond of the naphthalene ring or the addition to a double bond to form a norcaradiene intermediate. This intermediate can then undergo ring-opening to yield a more stable cycloheptatriene (B165957) product. beilstein-journals.org Gold-catalyzed cascade reactions involving alkyne-tethered diazo compounds also proceed through key carbene intermediates to assemble polycyclic frameworks. researchgate.netresearchgate.net However, not all reactions with diazo compounds involve carbenes; for instance, scandium-catalyzed cycloadditions of vinyl diazo compounds can proceed through a vinyl diazonium intermediate. acs.org

Characterization of Aryl Naphthalene Reaction Transition States

Understanding the transition states of reactions is fundamental to elucidating their mechanisms. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in characterizing these high-energy states.

For the synthesis of phenylnaphthalenes via Diels-Alder reactions, quantum chemical calculations have identified the transition state structures for the cycloaddition, providing insight into the reaction mechanism. rsc.org Similarly, in the synthesis of multisubstituted naphthalenes from 2-pyrones and aryne intermediates, DFT calculations have successfully modeled the transition states for both the Diels-Alder reaction and the subsequent decarboxylative aromatization. rsc.org In the atmospheric oxidation of naphthalene by OH radicals, theoretical studies have been used to calculate kinetic rate constants by modeling the transition states of the OH-addition pathway. acs.org

rsc.orgrsc.orgacs.orgchemrxiv.org| Reaction Type | Reactants | Intermediate/Product Type | Computational Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Diels-Alder Cycloaddition | Styryl-2-methoxybenzenes | 2-Phenylnaphthalenes | Quantum Chemical Calculations | Identified the transition state for the cycloaddition step. | |

| Diels-Alder / Decarboxylation | 4-Hydroxy-2-pyrones and o-silylaryl triflates (arynes) | Multisubstituted naphthalenes | DFT Calculations | Provided transition state structures for both cycloaddition and decarboxylation. | |

| OH Radical Addition | Naphthalene and OH radical | Hydroxynaphthalene | DFT and RRKM Theory | Calculated kinetic rate constants based on transition state analysis. | |

| Nucleophilic Addition | Bis(sulfonic) imide and alkyne | 1-Amino-3-aryl naphthalenes | DFT Calculations | Characterized the two-step pathway involving proton transfer and ion trapping. |

Hydroxylation and Oxidation Mechanisms on Phenylnaphthalene Scaffolds

The phenylnaphthalene core is susceptible to oxidation and hydroxylation, reactions of significant environmental and biological relevance. The oxidation of naphthalene can lead to the formation of naphthoquinones, a process often mediated by metal-oxygen intermediates. nih.govnumberanalytics.com For example, a Manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene to 1,4-naphthoquinone (B94277) in the presence of acid. nih.gov The proposed mechanism involves an acid-promoted, rate-determining electron transfer. nih.gov

The atmospheric oxidation of naphthalenes is typically initiated by OH radicals, leading to the formation of hydroxylated intermediates. acs.orgresearchgate.net Theoretical studies on naphthalene show that the addition of an OH radical is the primary step, forming an adduct that can then be converted to a more stable product like 1-naphthol (B170400). acs.org The regioselectivity of this initial addition is temperature-dependent. acs.org Real-time mass spectrometric monitoring of the P450-catalyzed oxidation of 1-methoxynaphthalene (B125815) has allowed for the direct observation of reactive intermediates, including radical forms, during the formation of hydroxylated products. rsc.org Similarly, the phenyl group on a naphthalene scaffold is also a potential site for hydroxylation during metabolic processes.

nih.govacs.orgrsc.orgresearchgate.netbeilstein-journals.org| Starting Compound | Reagent/Condition | Key Intermediate(s) | Major Product(s) | Reference |

|---|---|---|---|---|

| Naphthalene | Mn(IV)-bis(hydroxo) complex / Acid | Naphthalene cation radical, Mn(III) species | 1,4-Naphthoquinone | |

| Naphthalene | OH Radicals (Atmospheric) | OH-adducts (e.g., C10H8-OH) | 1-Naphthol, 2-Naphthol | |

| 1-Methoxynaphthalene | CYP175A1 Enzyme / H₂O₂ | Resonating radical forms | 4-Methoxy-1-naphthol, Dimerized products | |

| Naphthalene Sulphonic Acid Derivatives | Potassium Peroxodisulphate | Radical cations | Hydroxylated derivatives | |

| 2-Methylnaphthalene | Chromium(IV) oxide, H₂O₂ | - | Menadione (2-methyl-1,4-naphthoquinone) |

C-C Bond Cleavage Pathways in Phenylnaphthalene Formation

While many syntheses focus on C-C bond formation, C-C bond cleavage provides an alternative and powerful retrosynthetic approach. The formation of phenylnaphthalenes can, in some cases, involve a C-C bond cleavage step. A notable example is the synthesis of 2-phenylnaphthalenes from 1-styryl-2-methoxybenzenes. rsc.org This reaction, catalyzed by trifluoroacetic acid (TFA), proceeds through the cleavage of a C-C bond, followed by an intermolecular [4+2] Diels-Alder cycloaddition of a styrenyl trifluoroacetate (B77799) intermediate that is formed in situ. rsc.org

Transition-metal-mediated C-C bond cleavage is an emerging strategy in complex molecule synthesis. nih.gov This approach can alter the carbon skeleton of a molecule by leveraging the reactivity of organometallic intermediates. For example, rhodium and ruthenium catalysts can facilitate reactions involving the cleavage of strained rings like cyclopropanes and cyclobutanols to generate reactive intermediates for further bond formation. nih.gov Radical reactions also offer pathways for C-C bond cleavage. The cleavage of the N-O bond in ketoxime esters can trigger an adjacent C-C bond scission to produce carbon-centered radicals, which are valuable synthons. mdpi.com In the context of mass spectrometry studies, the fragmentation of a protonated phenylnaphthalene association product has been observed to proceed via the loss of a methyl radical, which inherently involves C-C bond cleavage. nih.gov

Advanced Functionalization and Derivatization Strategies of the Phenylnaphthalene Core

Electrophilic Aromatic Substitution on Naphthalene (B1677914) Derivatives

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. nih.govwikipedia.org In naphthalene derivatives, the regioselectivity of these reactions is governed by the inherent reactivity of the naphthalene core and the electronic effects of existing substituents. wikipedia.orgresearchgate.net The α-positions (1, 4, 5, 8) of the naphthalene ring are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) due to the greater stability of the resulting carbocation intermediate. utexas.edu

For 1-methyl-6-phenylnaphthalene, the outcome of SEAr is influenced by the directing effects of both the methyl and phenyl groups. The methyl group at the C1 position is an activating ortho-, para-director, increasing the electron density at the C2 and C4 positions. youtube.comvanderbilt.edu The phenyl group at the C6 position is also activating and directs incoming electrophiles to its ortho- (C5, C7) and para- (C8, not on the naphthalene core) positions. The interplay of these directing effects with the intrinsic reactivity of the naphthalene core determines the final substitution pattern.

Halogenation: The halogenation of aryl naphthalenes can be achieved using various reagents. While specific studies on this compound are not extensively documented, related transformations on biaryl compounds have been achieved through palladium-catalyzed C–H activation, allowing for atroposelective bromination. rsc.org This modern approach offers high stereoselectivity, which is crucial for the synthesis of chiral biaryl scaffolds.

Nitration: Nitration introduces a nitro (-NO2) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. docbrown.info The reaction proceeds via the highly electrophilic nitronium ion (NO2+). docbrown.info For naphthalene, nitration preferentially occurs at the α-position to yield 1-nitronaphthalene. docbrown.infonih.govnih.govyoutube.com In the case of substituted naphthalenes like methylnaphthalenes, the regioselectivity is a subject of detailed study, with outcomes dependent on the specific reagents and reaction conditions. rsc.org For this compound, the electrophilic attack is predicted to favor the electronically enriched and sterically accessible α-positions, such as C4, C5, and C8, guided by the activating methyl and phenyl groups. For example, the nitration of 2-phenylnaphthalene is known to produce 1-nitro-2-phenylnaphthalene, demonstrating a preference for the available α-position. google.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Influence | Inherent Reactivity | Predicted Outcome |

|---|---|---|---|

| C2 | Ortho to 1-CH3 | β-position | Minor product |

| C3 | - | β-position | Unlikely |

| C4 | Para to 1-CH3 | α-position | Major product |

| C5 | Ortho to 6-C6H5 | α-position | Major product |

| C7 | Ortho to 6-C6H5 | β-position | Minor product |

| C8 | Peri to 1-CH3 | α-position | Possible product, potential steric hindrance |

Introduction of Amidinomethyl and Guanidinomethyl Functionalities

The incorporation of basic functionalities like amidine and guanidine groups can significantly alter the pharmacological properties of a molecule. While direct amidinomethylation or guanidinomethylation of this compound has not been specifically reported, these functional groups are typically introduced through multi-step sequences. A common strategy involves the initial installation of a handle, such as a halomethyl or hydroxymethyl group, followed by nucleophilic substitution with an appropriate amine or guanidinylating agent.

A plausible synthetic route could involve:

Formylation or Chloromethylation: Introduction of a formyl (-CHO) or chloromethyl (-CH2Cl) group onto the naphthalene core via electrophilic substitution.

Reductive Amination or Substitution: The formyl group can be converted to an aminomethyl group (-CH2NH2) via reductive amination. The chloromethyl group can undergo direct substitution with ammonia or a protected amine.

Guanidinylation: The resulting primary amine can then be treated with a guanidinylating agent, such as S-methylisothiourea, to yield the target guanidinomethyl derivative.

Oxidative Transformations to Quinone Derivatives

The oxidation of naphthalenes can lead to various products, including naphthoquinones, which are important structural motifs in many biologically active compounds. pharmacyfreak.com The oxidation can occur at the naphthalene ring system or at the alkyl substituents.

For this compound, two primary oxidative pathways are conceivable:

Side-Chain Oxidation: The methyl group is susceptible to oxidation, potentially forming a hydroxymethyl, aldehyde, or carboxylic acid functionality. Enzymatic systems, such as those involving cytochrome P450 or naphthalene dioxygenase, are known to catalyze the benzylic oxidation of methyl-substituted naphthalenes. researchgate.netnih.govnih.gov

Ring Oxidation: The naphthalene core can be oxidized to form a quinone. The oxidation of naphthalene itself can yield 1,4-naphthoquinone (B94277). researchgate.net The presence of substituents influences the regioselectivity and feasibility of this transformation. The metabolic oxidation of naphthalene often proceeds through reactive epoxides and quinones, which can lead to oxidative stress. pharmacyfreak.com Chemical oxidation, for instance, using chromium compounds or other strong oxidants, can also produce quinones. researchgate.net

Table 2: Potential Oxidation Products of this compound

| Reagent/System | Site of Oxidation | Potential Product |

|---|---|---|

| Naphthalene Dioxygenase | Methyl group | 1-Hydroxymethyl-6-phenylnaphthalene |

| Naphthalene Dioxygenase | Naphthalene Ring | Dihydrodiol derivatives |

| Strong Chemical Oxidants (e.g., CrO3) | Naphthalene Ring | Phenyl-1,4-naphthoquinone derivative |

| Cytochrome P450 | Naphthalene Ring / Methyl group | Epoxides, Quinones, Hydroxymethyl derivatives |

Reductive Pathways to Dihydro Phenylnaphthalenes

The partial reduction of the naphthalene core can yield dihydro- or tetrahydronaphthalene derivatives, altering the planarity and electronic properties of the molecule. The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (like an alcohol). wikipedia.orglscollege.ac.inpharmaguideline.com

This reaction proceeds via a single-electron transfer mechanism to form a radical anion. pharmaguideline.com For naphthalene, the Birch reduction typically yields 1,4-dihydronaphthalene or 1,4,5,8-tetrahydronaphthalene (isotetralin). lscollege.ac.inpharmaguideline.com The regioselectivity in substituted naphthalenes is influenced by the electronic nature of the substituents. wikipedia.org Electron-donating groups, such as the methyl and phenyl groups in this compound, are expected to direct the reduction to the unsubstituted ring.

Alternative reduction methods include using potassium-graphite intercalate (C8K) in THF, which provides a milder and more convenient system compared to liquid ammonia and yields mainly dihydro products. huji.ac.il Photochemical reduction of naphthalenes in the presence of triethylamine has also been reported to produce dihydronaphthalenes. rsc.org

Stereocontrolled Introduction of Complex Aryl Groups

The creation of axially chiral biaryl compounds, where rotation around the aryl-aryl single bond is hindered, is a significant area of synthetic chemistry. researchgate.netnih.gov For phenylnaphthalene derivatives, this leads to atropisomers, which can have unique applications in catalysis and materials science.

Recent advances have focused on atroposelective synthesis via transition-metal-catalyzed C–H activation. snnu.edu.cn These methods often employ chiral ligands or directing groups to control the stereochemical outcome. For instance, Rh(III)-catalyzed C–H activation of benzamides and their subsequent annulation with 2-substituted 1-alkynylnaphthalenes can produce biaryl isoquinolones with high enantioselectivity. snnu.edu.cn Another strategy involves the chiral phosphoric acid-catalyzed direct enantioselective C–H amination of N-aryl-2-naphthylamines to construct N-C atropisomers. nih.govresearchgate.net Organocatalytic arylation of 2-naphthols with quinone derivatives has also been shown to be an effective route to axially chiral biaryldiols. acs.org These methodologies provide powerful tools for the stereocontrolled synthesis of complex derivatives starting from a phenylnaphthalene core.

C-H Activation and Regioselective Diversification of Aryl Naphthalenes

Direct C–H activation has emerged as a step-economical and powerful strategy for the functionalization of aromatic compounds, including naphthalenes. researchgate.netresearchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. The main challenge lies in controlling the regioselectivity of the C–H bond cleavage. researchgate.netresearchgate.net

In the context of 1-substituted naphthalenes, directing groups are often employed to achieve high regioselectivity. nih.govnih.govnih.gov For example:

C8 (peri) Functionalization: Amide or carboxylic acid groups at the C1 position can direct palladium catalysts to activate the C8 C–H bond, enabling selective arylation, annulation, or methylation. nih.govnih.govdntb.gov.uarsc.org

C2 (ortho) Functionalization: By modifying the directing group or the reaction conditions, selectivity can be switched to the C2 position. researchgate.net

Remote C–H Functionalization: More advanced strategies allow for the functionalization of more distant positions, such as C4, C5, or C6, by using specialized directing templates or catalytic systems. acs.orgrsc.org

For this compound, which lacks an intrinsic directing group, C–H functionalization could proceed with lower regioselectivity, potentially favoring the most acidic or sterically accessible C–H bonds. Alternatively, a functional group could be temporarily installed to direct subsequent C–H activation steps. Palladium on carbon (Pd/C) has been used for the non-chelate-assisted C–H arylation of polyaromatic hydrocarbons like naphthalene with aryliodonium salts, offering a direct method to introduce additional aryl groups. researchgate.netrsc.org

Comprehensive Spectroscopic and Structural Elucidation of 1 Methyl 6 Phenylnaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Analysis for Proton Environment Characterization

The ¹H NMR spectrum of 1-methyl-6-phenylnaphthalene provides detailed information about the different types of protons and their immediate electronic environments. The aromatic protons on the naphthalene (B1677914) and phenyl rings typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The methyl protons, being attached to the naphthalene ring, are expected to show a singlet peak in the upfield region, typically around δ 2.5 ppm. The exact chemical shifts and coupling constants are influenced by the specific substitution pattern and the resulting magnetic anisotropy effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl group appears in the 3000-2850 cm⁻¹ range. orgchemboulder.com Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. For instance, 2-methyl-6-phenylnaphthalene (B8729703) shows a C-H stretch at 3051 cm⁻¹ and a C=C stretch at 1601 cm⁻¹. The presence of these characteristic peaks confirms the aromatic nature and the methyl substitution of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound. The molecular ion peak (M+) in the mass spectrum of this compound corresponds to its molecular weight, which is 218.29 g/mol . molbase.com The fragmentation pattern provides valuable structural information. msu.edu Aromatic compounds like this compound tend to be relatively stable, resulting in a prominent molecular ion peak. libretexts.org Common fragmentation pathways may involve the loss of a methyl group (CH₃•), leading to a fragment ion at m/z 203, or other rearrangements characteristic of polycyclic aromatic hydrocarbons. msu.edulibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This method is widely used for the analysis of complex mixtures containing PAHs like this compound. ekb.egresearchgate.net In GC-MS analysis, the sample is first vaporized and separated into its individual components in the GC column. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum. etamu.edu This allows for the identification and quantification of this compound even in complex environmental or biological samples. ekb.egresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. msu.edu The extended π-conjugated system of this compound, comprising the naphthalene and phenyl rings, allows for π → π* electronic transitions upon absorption of UV radiation. uzh.ch These transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation; longer conjugated systems absorb at longer wavelengths. usp.br The presence of the methyl and phenyl substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted naphthalene. matanginicollege.ac.in The spectrum of this compound is expected to show multiple absorption bands characteristic of its polycyclic aromatic structure. bspublications.net

Absorbance and Emission Spectra Characterization

The study of a compound's interaction with light through absorbance and emission spectroscopy provides critical insights into its electronic structure and properties. The absorbance spectrum reveals the wavelengths of light a molecule absorbs, which corresponds to the energy required to promote electrons to higher energy states. The emission (or fluorescence) spectrum shows the wavelengths of light emitted as the excited electrons return to the ground state.

For aromatic compounds like this compound, these spectra are typically characterized by distinct bands in the ultraviolet-visible region. The substitution of the naphthalene core with a methyl and a phenyl group is expected to influence the electronic transitions, causing shifts in the absorption and emission maxima compared to the parent naphthalene molecule.

A typical presentation of such data would include:

Absorbance Spectrum: A plot of absorbance versus wavelength (nm), highlighting the wavelength of maximum absorbance (λmax).

Emission Spectrum: A plot of emission intensity versus wavelength (nm), indicating the wavelength of maximum emission (λem).

Stokes Shift: The difference in nanometers between the maximum absorbance and maximum emission wavelengths, which is an important characteristic of a fluorescent molecule.

| Parameter | Value | Solvent/Conditions |

|---|---|---|

| Absorbance Maximum (λmax) | Data not available | Not applicable |

| Emission Maximum (λem) | Data not available | Not applicable |

Extinction Coefficient Determination

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in quantitative analysis using spectrophotometry, as defined by the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length). thermofisher.com

The determination of the extinction coefficient for this compound would involve preparing solutions of the compound at several known concentrations in a non-absorbing solvent. The absorbance of each solution would then be measured at the wavelength of maximum absorbance (λmax). A plot of absorbance versus concentration yields a straight line with a slope equal to the product of the extinction coefficient and the path length of the cuvette. thermofisher.com

While specific experimental values for the extinction coefficient of this compound are not available, studies on similar aromatic structures, such as derivatives of 1-amino-4-methyl-naphthalene-2-carbonitrile, show extinction coefficients in the range of 5000–7000 M-1cm-1. rsc.org

| Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Solvent |

|---|

X-Ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. uni-saarland.de This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. caltech.edu

For this compound, a single-crystal X-ray diffraction analysis would be necessary for unambiguous structural confirmation. The process involves growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. uni-saarland.de The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined. caltech.edu

This analysis would confirm:

The connectivity of the methyl and phenyl groups to the naphthalene core at the 1 and 6 positions, respectively.

The planarity of the naphthalene ring system.

The dihedral angle between the naphthalene ring and the attached phenyl ring, which is a key conformational feature.

Intermolecular interactions, such as π-stacking, that dictate the packing of the molecules in the crystal lattice.

Although structural studies on related compounds like liquid 1-phenylnaphthalene (B165152) researchgate.net and liquid 1-methylnaphthalene (B46632) researchgate.net have been conducted using X-ray diffraction, specific crystallographic data for solid this compound is not present in the searched literature.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H14 |

| Formula Weight | 218.29 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z (molecules per unit cell) | Data not available |

Theoretical and Computational Chemistry Investigations of 1 Methyl 6 Phenylnaphthalene Analogues

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. nih.govresearchgate.net For analogues of 1-methyl-6-phenylnaphthalene, DFT calculations, particularly using the B3LYP method with basis sets like 6-31G(d,p), are employed to determine the most stable geometric configurations (structural optimization) and to calculate various electronic properties. nih.govresearchgate.netfigshare.com

A key aspect of understanding a molecule's reactivity and electronic transitions is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO energy level indicates the ability of a molecule to donate an electron, while the LUMO energy level relates to its ability to accept an electron. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

For instance, in a study on 1-methylnaphthalene (B46632), an analogue of this compound, DFT calculations at the B3LYP/6-31G(d,p) level were performed to determine these energy values. researchgate.netresearchgate.net The calculations showed that the HOMO levels were primarily distributed over the phenyl ring, while the LUMO was more evenly spread across the molecule, excluding the hydrogen atoms. researchgate.net This distribution of frontier orbitals helps in understanding the charge transfer interactions within the molecule. researchgate.net

Table 1: Calculated Energy Values for 1-Methylnaphthalene using DFT Data sourced from a study using the B3LYP/6-31G(d,p) method. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| EHOMO-1 | -6.904 |

| EHOMO | -5.991 |

| ELUMO | -1.131 |

| ELUMO+1 | -0.632 |

| HOMO-LUMO Gap (ΔE) | 4.860 |

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density in a molecule. Computational methods like DFT can accurately predict the magnitude and direction of the dipole moment. This information is valuable for understanding intermolecular interactions. For example, in a computational analysis of a dithiolium cation derivative, the molecular net dipole moment was shown to change dramatically from the initial state (6.310 Debye) to the transition state (4.326 Debye), indicating a significant delocalization of charge during the reaction. researchgate.net Such calculations are vital for predicting how analogues of this compound might interact with other polar molecules or in an electric field.

Molecular Orbital Calculations and Energy Gap Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. numberanalytics.comlibretexts.org Computational software can solve the complex integral equations required to model these orbitals and their corresponding energy levels. uwosh.edusioc-journal.cn

Modeling of Reaction Mechanisms and Pathways via Computational Methods

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify intermediates, characterize transition states, and map out the most likely reaction pathways. researchgate.net

For example, a computational study on the dimerization of phenylacetylene (B144264) to form 1-phenylnaphthalene (B165152) utilized DFT (B3LYP/6-31G*) to model the reaction mechanism both with and without a catalyst. researchgate.net Similarly, recent research on the synthesis of trisubstituted benzenes from phenylacetaldehyde (B1677652) employed DFT calculations to uncover a novel reaction mechanism involving a thietane (B1214591) intermediate, identifying the ring-opening of this intermediate as the rate-determining step. acs.orgacs.org These studies showcase the power of computational methods to explore reaction pathways that might be difficult to probe experimentally.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. nih.gov Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's activation energy barrier. researchgate.net Computational methods are used to locate these transition states on the potential energy surface. For instance, in a study of an intramolecular cycloaddition, DFT calculations were used to find the transition states and validate their connection to the corresponding reactive intermediates. researchgate.net Natural Bonding Orbital (NBO) analysis of the transition state revealed key orbital interactions that stabilize this fleeting structure. researchgate.net

The Eyring equation, derived from Transition State Theory, provides a way to calculate the rate constant of a chemical reaction. wikipedia.orglibretexts.org It relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.orguni-muenchen.de

The general form of the Eyring equation is: k = (κ * kB * T / h) * e(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

Computational chemistry allows for the calculation of the energetic terms (ΔH‡ and ΔS‡) for a given reaction's transition state. libretexts.org These values can then be plugged into the Eyring equation to predict the reaction rate constant. This approach has been applied in studies to determine rate constants for various reactions, including the thermal decomposition of compounds. researchgate.net

Correlation of Theoretical Parameters with Experimental Spectroscopic Data

The correlation between theoretical parameters and experimental spectroscopic data provides a powerful tool for validating computational models and gaining deeper insights into the electronic structure and properties of molecules like this compound and its analogues. Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the prediction of various spectroscopic features, which can then be compared with experimental measurements.

A key area of investigation is the correlation of calculated electronic transitions with experimentally observed UV-Visible absorption spectra. For instance, in a study of 1-phenylnaphthalene, the experimental UV-Visible spectrum was recorded and compared with the spectrum calculated using the solvated TD-DFT B3LYP/6-31+G(d,p) model. researchgate.net This comparison helps in assigning the observed absorption bands to specific electronic transitions within the molecule. The choice of the DFT functional and basis set is crucial for achieving good agreement with experimental results. Studies on various aromatic compounds have shown that functionals like CAM-B3LYP and ωB97XD are often effective for studying excited states and predicting absorption wavelengths. researchgate.net

The process involves optimizing the ground-state geometry of the molecule using a selected level of theory. Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths, and the corresponding maximum absorption wavelengths (λmax). These theoretical values are then systematically compared with the experimental spectrum. For example, in studies of various organic molecules, the calculated absorption wavelengths using TD-DFT have shown excellent alignment with experimental data, often with minimal deviation. dntb.gov.uaresearchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical theoretical parameters. The energy gap between the HOMO and LUMO provides a qualitative understanding of the electronic transition energies. researchgate.net A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. These theoretical analyses, when correlated with experimental spectra, confirm the molecular structure and provide a detailed understanding of its photophysical behavior. researchgate.netmdpi.com

Below is a representative data table illustrating the kind of correlation achieved between theoretical and experimental spectroscopic data for an analogue, 1-phenylnaphthalene.

| Parameter | Experimental Value | Theoretical Value (TD-DFT) | Reference |

|---|---|---|---|

| λmax (nm) | ~225, ~290 nm | Correlated | researchgate.net |

| Phenyl-Naphthyl Dihedral Angle | (58 ± 4)° | (60.2 ± 0.2)° | researchgate.net |

Computational Studies on Thermodynamic Properties of Phenylnaphthalenes

Computational chemistry plays a vital role in determining and understanding the thermodynamic properties of phenylnaphthalenes. These studies are crucial for applications such as heat transfer fluids, where properties like heat capacity, enthalpy, and entropy are paramount. ornl.gov By combining experimental techniques like adiabatic heat-capacity calorimetry and differential scanning calorimetry with statistical calculations based on quantum mechanical models, a comprehensive thermodynamic profile of these compounds can be established. nist.gov

For 1-phenylnaphthalene and 2-phenylnaphthalene, extensive measurements have been conducted to determine their thermodynamic properties in both condensed and ideal-gas states. nist.govresearchgate.net These experimental findings are then compared with values derived from computational methods. The theoretical approach typically involves geometry optimization and vibrational frequency calculations using DFT at levels such as B3LYP/6-31+G(d,p). nist.govtennessee.edu From these fundamental calculations, molar thermodynamic functions, including enthalpy, entropy, and Gibbs free energy, can be derived using statistical mechanics. nist.gov

The agreement between experimentally determined and computationally calculated ideal-gas entropies serves as a powerful validation for both the experimental measurements and the theoretical models. nist.gov For 1-phenylnaphthalene, a very good accord has been reported between the two independent methods. nist.gov However, discrepancies can highlight specific physical phenomena, such as "frozen-in" disorder in the crystalline state of 2-phenylnaphthalene. nist.gov

Furthermore, computational studies are used to explore the relationship between molecular structure and energetic stability. By calculating the standard molar enthalpies of formation in the gaseous phase and comparing them across different phenylnaphthalene isomers, researchers can deduce their relative molecular stabilities. acs.org These investigations have indicated, for example, a lack of significant conjugation between aromatic moieties when the phenyl group is in the α-position of naphthalene (B1677914), but significant electron delocalization when it is in the β-position. acs.org

The thermodynamic properties derived from these combined experimental and computational efforts are essential for predicting the behavior of phenylnaphthalenes under various conditions and for designing new materials with specific thermal characteristics. ornl.govnist.gov

The following table summarizes key thermodynamic data for 1-phenylnaphthalene, showcasing the integration of experimental and computational results.

| Thermodynamic Property | Compound | Value | Method | Reference |

|---|---|---|---|---|

| Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹) at 298.15 K | 1-Phenylnaphthalene | Data Dependent on Measurement | Knudsen/Quartz Crystal Effusion | acs.org |

| Standard Molar Entropy of Sublimation (J·K⁻¹·mol⁻¹) at 298.15 K | 1-Phenylnaphthalene | Data Dependent on Measurement | Knudsen/Quartz Crystal Effusion | acs.org |

| Ideal-Gas Entropy | 1-Phenylnaphthalene | Good Accord | Experimental vs. B3LYP/6-31+G(d,p) | nist.gov |

| Ideal-Gas Entropy | 2-Phenylnaphthalene | Significant Differences | Experimental vs. B3LYP/6-31+G(d,p) | nist.gov |

Retrosynthetic Analysis of 1 Methyl 6 Phenylnaphthalene for Synthetic Route Design

Principles of Retrosynthetic Disconnection and Simplification

The core of retrosynthetic analysis lies in the concept of disconnection, which is the imaginary cleavage of a bond to simplify the target molecule. deanfrancispress.comnumberanalytics.comnumberanalytics.com This process is the reverse of a known and reliable chemical reaction. amazonaws.com The primary goal of each disconnection is to reduce the complexity of the molecule, aiming for simpler and ideally commercially available precursors. e3s-conferences.orgscitepress.org A successful retrosynthetic strategy often involves multiple disconnections, creating a "retrosynthetic tree" of possible synthetic pathways. wikipedia.org The most effective disconnections are those that lead to significant simplification of the molecular structure. scitepress.org

Identification of Key Synthons and Synthetic Equivalents

A disconnection generates idealized fragments called synthons, which are typically ions that represent the reactive species in the forward synthetic reaction. deanfrancispress.compitt.edulkouniv.ac.in Since synthons themselves are often unstable and cannot be used directly, they are replaced by their corresponding synthetic equivalents, which are real chemical reagents that perform the same function. deanfrancispress.compitt.edulkouniv.ac.in

For the synthesis of 1-methyl-6-phenylnaphthalene, several key disconnections can be envisioned, leading to different sets of synthons and their corresponding synthetic equivalents. The choice of disconnection and the corresponding reagents is guided by the reliability and efficiency of the forward reaction.

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

| C-C bond between naphthalene (B1677914) and phenyl group | Phenyl cation | Phenyl Grignard reagent (e.g., Phenylmagnesium bromide) or Phenylboronic acid | Naphthyl anion | Bromo- or iodo-naphthalene derivative |

| C-C bond within the naphthalene ring system | Varies depending on the specific ring-forming reaction chosen | Dienes and dienophiles for Diels-Alder reactions | N/A | N/A |

| C-H bond for methylation | Methyl cation | Methylating agent (e.g., Methyl iodide, Dimethyl sulfate) | Naphthyl anion | Naphthalene derivative |

Functional Group Interconversions (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is transformed into another to enable a subsequent disconnection that might not have been possible otherwise. deanfrancispress.comlkouniv.ac.indeanfrancispress.com FGI often involves common reactions like oxidation, reduction, or substitution. lkouniv.ac.in While FGI itself doesn't necessarily simplify the carbon skeleton, it is a critical preparatory step for strategic bond cleavages. tgc.ac.in

In the context of this compound, which lacks easily manipulated functional groups, FGI might seem less obvious. However, introducing a functional group can facilitate the key bond-forming reactions. For instance, a halogen or a boronic acid ester could be introduced onto one of the aromatic rings to enable a cross-coupling reaction.

Strategic Disconnection Approaches for Methylated Phenylnaphthalenes

The design of a synthetic route for methylated phenylnaphthalenes like this compound requires careful consideration of which bonds to break and in what order.

Carbon-Carbon Bond Disconnections

The most logical C-C disconnections for this compound involve breaking the bond between the phenyl and naphthalene rings or breaking the bonds that form the naphthalene ring itself.

Disconnection of the Phenyl-Naphthalene Bond: This is a common and powerful strategy for biaryl compounds. This disconnection corresponds to well-established cross-coupling reactions such as the Suzuki or Negishi coupling. For a Suzuki coupling, the retrosynthesis would involve a phenylboronic acid derivative and a halogenated methylnaphthalene.

Disconnection of the Naphthalene Ring: This approach aims to construct the naphthalene core from simpler precursors. A classic method for this is the Diels-Alder reaction, which forms a six-membered ring in a single step. lkouniv.ac.in Another approach involves annulation reactions to build one of the rings onto an existing benzene (B151609) ring. tgc.ac.in For instance, a substituted benzene derivative could react with a suitable four-carbon component to form the second ring.

Functional Group Directed Disconnections

While this compound lacks prominent functional groups, the principles of functional group directed disconnections can still be applied by strategically introducing a functional group. deanfrancispress.com For example, if a carbonyl group were to be introduced via FGI, it could direct aldol-type condensation reactions to form the naphthalene ring system. ucoz.com

A key strategic consideration is the timing of the methylation. The methyl group can be introduced at an early stage on one of the starting materials or later in the synthesis on the assembled phenylnaphthalene skeleton. The choice depends on the directing effects of the existing substituents and the potential for unwanted side reactions.

Supramolecular Chemistry Applications of Phenylnaphthalene Scaffolds

Host-Guest Chemistry Involving Phenylnaphthalene Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.org Phenylnaphthalene derivatives have been explored as guests in various host-guest systems, where their binding is governed by factors such as size, shape, and electronic properties.

In one study, the binding of phenylnaphthalene as a guest molecule within a chiral cyclophane host composed of core-twisted perylene (B46583) bisimide (PBI) chromophores was investigated. nih.govresearchgate.net The complexation of guest molecules within this type of host is primarily driven by π-π interactions. nih.gov It was observed that the binding of phenylnaphthalene could only be detected at higher concentrations, suggesting a moderate interaction with the host's cavity. nih.govresearchgate.net The twisted structure of phenylnaphthalene does not perfectly match the available space within the cyclophane receptor, which affects the binding strength. nih.gov This highlights the importance of geometric complementarity between the host and guest for stable complex formation. nih.gov

In other systems, naphthalene (B1677914) derivatives featuring an adamantanamine binding moiety have been used as electron-donor guests. ccspublishing.org.cn These guests form supramolecular assemblies through inclusion complexation with host molecules like mono-6-O-p-nitrobenzoyl-β-cyclodextrin (p-NBCD) and mono-6-O-m-nitrobenzoyl-β-cyclodextrin (m-NBCD) in water. ccspublishing.org.cn The formation of these host-guest complexes facilitates efficient photoinduced electron transfer (PET) between the naphthalene donor and the cyclodextrin (B1172386) acceptor. ccspublishing.org.cn

The table below summarizes the host-guest systems involving phenylnaphthalene and related naphthalene derivatives.

| Host Molecule | Guest Molecule | Key Findings |

| Chiral PBI Cyclophane | Phenylnaphthalene | Binding detected at high concentrations, indicating moderate affinity due to imperfect geometric fit. nih.govresearchgate.net |

| p-Nitrobenzoyl-β-cyclodextrin (p-NBCD) | Naphthalene derivative with adamantanamine | Formation of an inclusion complex leads to efficient photoinduced electron transfer. ccspublishing.org.cn |

| m-Nitrobenzoyl-β-cyclodextrin (m-NBCD) | Naphthalene derivative with adamantanamine | Similar to p-NBCD, forms a host-guest complex that facilitates photoinduced electron transfer. ccspublishing.org.cn |

Molecular Recognition Phenomena in Phenylnaphthalene Systems

Molecular recognition is the specific binding between a host and a guest molecule. wikipedia.org In phenylnaphthalene systems, recognition is a nuanced process influenced not just by the size of the π-system but also by the guest's flexibility and conformational adaptability. nih.gov

Studies with chiral cyclophane hosts have shown that the binding affinity for a series of polycyclic aromatic hydrocarbons, including phenylnaphthalene, is not solely dependent on the number of π-electrons the guest possesses. nih.gov For instance, while phenylnaphthalene has a significant π-system, its binding affinity to a specific PBI-based cyclophane was found to be lower than that of other guests like researchgate.nethelicene, which has a more suitable geometry for the host's cavity. nih.govresearchgate.net This demonstrates that structural and conformational factors are critical for effective molecular recognition. nih.gov The ability of a guest to adapt its shape to fit within the host's binding site is a key determinant of the stability of the resulting complex. nih.gov

The specificity of these interactions is a hallmark of supramolecular chemistry, and understanding the principles of molecular recognition is crucial for designing synthetic receptors for specific substrates. nih.govnih.gov The research into phenylnaphthalene recognition by cyclophane hosts provides insight into how steric and electronic factors govern the formation of host-guest complexes. nih.govresearchgate.net

Self-Assembly Processes Directed by Phenylnaphthalene Units

Self-assembly is a process where components, including molecules, spontaneously organize into ordered structures through non-covalent interactions. nih.gov Phenylnaphthalene and its derivatives, particularly naphthalene diimides (NDIs), are widely used motifs to direct self-assembly due to their tendency to form strong π-π intermolecular interactions and hydrogen bonds. google.com

Naphthalene diimide derivatives can be functionalized, for example by appending dipeptide units, to promote self-assembly into various nanostructures such as nanofibers, nanorods, and vesicles. google.com The planar NDI core and the aromatic side chains of the peptides induce π-π stacking, while the amide groups facilitate directional hydrogen bonding. google.com The combination of these non-covalent interactions, under appropriate solvent conditions, drives the formation of well-defined architectures. google.com

Similarly, the self-assembly of amphiphilic naphthalene bisimide (NBI) derivatives in water has been studied in detail. rsc.org These molecules, functionalized with oligoethylene glycol (OEG) chains, demonstrate that their aggregation in water is an entropically driven process, influenced by the interaction of water molecules with the ether oxygens of the OEG chains. rsc.org Aromatic moieties like naphthalene are often used to modify dipeptides to create hydrogelators. nih.govfrontiersin.org

The self-assembly of borylpyridines, which can be considered related structures, is critically dependent on solvent, temperature, and concentration, forming thermally equilibrated cyclic oligomers in nonpolar solvents. acs.org

The table below details examples of self-assembling systems based on naphthalene units.

| Molecule | Self-Assembled Structure | Driving Interactions |

| N,N-bis-(dipeptide) appended Naphthalene Diimide (NDI) | Nanofibers, nanorods, vesicles | π-π stacking, hydrogen bonding google.com |

| Naphthalene Bisimide (NBI) with OEG chains | Aggregates in water | Hydrophobic effect, entropic factors rsc.org |

| 3-[4'-(diethylboryl)phenyl]pyridine | Cyclic trimers in nonpolar solvents | B-N coordination bonds acs.org |

| Naphthalimide (NI)-modified dipeptides | Hydrogels | Aromatic π-π stacking, hydrogen bonding nih.govfrontiersin.org |

Intermolecular Interactions in Aryl Naphthalene Assemblies

The structure and stability of supramolecular assemblies containing aryl naphthalene units are governed by a variety of non-covalent interactions, including hydrogen bonding, charge-transfer interactions, and π-π stacking. mdpi.comnih.govrsc.org

Hydrogen Bonding: In the crystal structures of naphthalene dicarboxamides, hydrogen bonds are a dominant organizing force, leading to the formation of 1D ladders and 2D sheets. mdpi.com The orientation of the amide groups (linear vs. angular) relative to the naphthalene core significantly influences the resulting hydrogen-bonded motifs. mdpi.com Similarly, intermolecular O-H···O hydrogen bonds are responsible for the crystal packing in compounds like hydroxy-N-phenylnaphthalene-2-carboxamide. iucr.orgresearchgate.net

Charge-Transfer Interactions: Charge-transfer (CT) complexes, formed between electron-rich donor molecules and electron-deficient acceptor molecules, are another key interaction in assembling phenylnaphthalene systems. nih.gov These interactions are directional and can be reinforced by other non-covalent forces to create stable, co-assembled structures like fibrillar gels, micelles, and nanotubes. nih.gov For example, supramolecular mechanophores have been developed based on the CT interaction between a fluorescent pyrene (B120774) (donor) and a naphthalene diimide (acceptor). rsc.orgresearchgate.net The fluorescence of the system is quenched due to the intramolecular CT interaction, but can be turned on by applying mechanical force that disrupts the complex. rsc.org

π-π Stacking: The interaction between the π-systems of aromatic rings is a crucial factor in the assembly of naphthalene-containing structures. benthamopen.comrsc.org In co-crystals of naphthalene and octafluoronaphthalene, π-π stacking between the parallel aromatic molecules is the strongest intermolecular interaction. benthamopen.com The energy of these interactions can be evaluated using quantum-chemical calculations. rsc.org In perfluorohalogenated naphthalenes, a unique "π-hole" stacking interaction has been observed, which is primarily governed by electrostatic and dispersion energies. chemrxiv.org

The table below summarizes the key intermolecular interactions observed in aryl naphthalene assemblies.

| Interaction Type | System Example | Description |

| Hydrogen Bonding | Naphthalene dicarboxamides | N-H···O bonds create 1D and 2D supramolecular patterns. mdpi.com |

| Hydroxy-N-phenylnaphthalene-2-carboxamide | O-H···O bonds stabilize the crystal packing. iucr.orgresearchgate.net | |

| Charge-Transfer | Pyrene and Naphthalene Diimide | Intramolecular CT interaction leads to fluorescence quenching, which is mechanically responsive. rsc.orgresearchgate.net |

| Organic Donor-Acceptor Systems | Forms co-assembled structures like gels, micelles, and nanotubes. nih.gov | |

| π-π Stacking | Naphthalene-Octafluoronaphthalene co-crystal | The strongest interaction, governing the crystal structure. benthamopen.com |

| Aryl-bisimidazolium·cucurbit researchgate.neturil complexes | The large π-system of the naphthyl unit allows for significant stabilizing interactions with unsaturated guests. rsc.org | |

| π-hole Stacking | Perfluorohalogenated Naphthalenes | A unique interaction involving C···C contacts, enhanced compared to benzene (B151609) analogs. chemrxiv.org |

Advanced Catalytic Approaches in Phenylnaphthalene Synthesis and Functionalization

Organometallic Catalysis in C-C Bond Formation

Organometallic chemistry is fundamental to modern C-C bond formation, providing the catalytic means to activate otherwise inert C-H or C-X (where X is a halide or other leaving group) bonds. numberanalytics.com Organometallic catalysts, typically centered around a transition metal, can bring substrates together, activate them through coordination, and ultimately lower the activation energy of the desired bond-forming reaction. tdx.cat The properties and reactivity of these catalysts can be finely tuned by modifying the ligand environment around the metal center. tdx.cat

The formation of the key aryl-naphthalene C-C bond in structures like 1-Methyl-6-phenylnaphthalene is a prime application of organometallic catalysis. numberanalytics.com These reactions, known as cross-coupling reactions, have revolutionized the synthesis of biaryl compounds. researchgate.net The general principle involves the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which efficiently forges a new bond between two carbon fragments. mdpi.com

Transition Metal Catalysis for Aryl Naphthalene (B1677914) Construction

A variety of transition metals, including gold, nickel, and silver, have been explored for the synthesis of arylnaphthalene structures. nih.gov However, palladium, copper, and iridium have emerged as particularly powerful and versatile catalysts for this purpose, each offering unique modes of reactivity. nih.govnih.gov These metal-catalyzed approaches provide significant advantages over non-metal-catalyzed methods, including milder reaction conditions, improved chemical yields, and broader tolerance for various functional groups. nih.gov